1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
1-(3-Chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core linked to a substituted phenyl group and a phenyl-thiazole moiety. Its molecular formula is C₁₉H₁₅ClF₅N₅S, with a molecular weight of 399.88 g/mol . The triazole ring, a hallmark of bioactive molecules, is functionalized with an amine group at position 5, while the 3-chloro-4-fluorophenyl and 4-phenyl-thiazolyl substituents contribute to its electronic and steric profile. This structural design is common in medicinal chemistry, where triazole-thiazole hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-8-11(6-7-13(12)19)24-16(20)15(22-23-24)17-21-14(9-25-17)10-4-2-1-3-5-10/h1-9H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXWVKVEKMGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.83 g/mol. The presence of various functional groups such as the triazole and thiazole rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClFN₄S |
| Molecular Weight | 364.83 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and microbial growth. The thiazole moiety has been shown to enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis via caspase activation |
| A549 | 6.8 | Inhibition of cell cycle progression at G2/M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations comparable to standard antibiotics .
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the biological activity of the compound. The thiazole ring is crucial for its anticancer properties, while modifications in the phenyl groups can lead to variations in potency .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) ():
- Key Difference : Chlorine (Cl) vs. fluorine (F) at the para position of the phenyl ring.
- Structural Impact : Both compounds are isostructural with identical triclinic crystal systems (P̄1 symmetry) and two independent molecules per asymmetric unit. Despite halogen differences, their molecular conformations remain planar, except for one fluorophenyl group oriented perpendicularly. This indicates that halogen substitution minimally affects crystal packing .
- Synthesis : High yields (>85%) via cyclocondensation, recrystallized in dimethylformamide (DMF) .
Benzothiazole vs. Phenyl-Thiazole Derivatives
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Key Difference: Replacement of the phenyl-thiazole group with a benzothiazole moiety and introduction of a nitro group. Synthesized via triethylamine-catalyzed cycloaddition in DMF, yielding 82–97% .
Substituent Position and Electronic Effects
- 4-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine (): Key Difference: 3-Chlorophenyl on thiazole vs. 4-phenyl-thiazole in the target compound. Molecular weight: 367.86 g/mol .
Crystallographic Insights
- Isostructurality: Compounds 4 and 5 () demonstrate that halogen substitution (Cl vs.
- Planarity : The triazole-thiazole core is nearly planar, facilitating π-π interactions critical for molecular recognition in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
